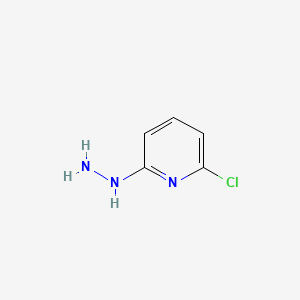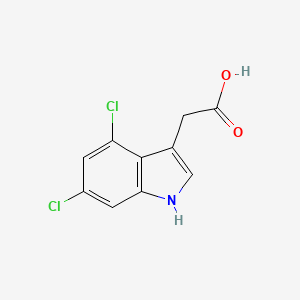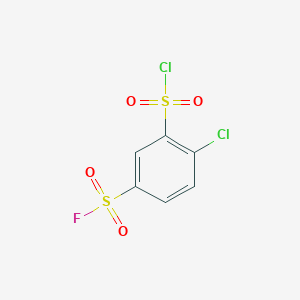
2,4-二碘苯胺
描述
2,4-Diiodoaniline is a synthetic organic compound with the molecular formula C6H5I2N . It has a molecular weight of 344.92 . The compound is composed of Carbon (20.89%), Hydrogen (1.46%), Iodine (73.58%), and Nitrogen (4.06%) .
Synthesis Analysis
The synthesis of 2,4-Diiodoaniline can be achieved by the reaction of aniline with potassium dichloroiodate in dilute HCl . Another method involves the iodination of aniline with powdered iodine in the presence of sodium bicarbonate .Molecular Structure Analysis
The structure of 2,4-Diiodoaniline shows a weak intermolecular amine-amine N-H⋯N hydrogen-bonding interaction, giving a helical chain which extends along the a axis. An intramolecular N-H⋯I hydrogen bond is also observed .Chemical Reactions Analysis
2,4-Diiodoaniline has been used in the production of dyes, pharmaceuticals, and agricultural chemicals. It reacts with hydrogen to form 2-amino-4-chloro-6-nitrophenol .Physical and Chemical Properties Analysis
2,4-Diiodoaniline is characterized by brown crystals with a density of 2.75. It has a melting point of 95-96°C. It is slightly soluble in cold water, moderately in hot water or in alcohol; freely soluble in chloroform, ether, acetone, carbon disulfide, boiling alcohol .科学研究应用
毒理学和环境影响:Zuanazzi、Ghisi和Oliveira(2020年)对类似于2,4-二碘苯胺的除草剂2,4-D的毒性和诱变性进行了科学计量学审查。他们强调未来研究需要集中在分子生物学、人类暴露评估和农药降解(Zuanazzi, Ghisi, & Oliveira, 2020)方面。
化学合成:Kou Xiao-yan(2011年)研究了与2,4-二碘苯胺密切相关的化合物2,6-二碘-4-甲基苯胺的合成。这项研究探索了一种高效且具有成本效益的合成方法,可应用于类似化合物(Kou Xiao-yan, 2011)。
肾毒性:Hong、Anestis、Henderson和Rankin(2000年)研究了卤代苯胺(包括结构类似于2,4-二碘苯胺的4-碘苯胺)的肾毒性效应。他们的研究结果有助于了解暴露于这类化合物可能带来的潜在健康风险(Hong, Anestis, Henderson, & Rankin, 2000)。
化学选择性合成:Vatsadze、Titanyuk、Chernikov和Zyk(2004年)开发了一种合成2,4-二碘苯胺的新程序。这项研究突出了化学选择性合成方法及其潜在应用(Vatsadze, Titanyuk, Chernikov, & Zyk, 2004)。
电化学氧化:Kádár、Nagy、Karancsi和Farsang(2001年)探讨了各种卤代苯胺(包括4-碘苯胺)的电化学氧化。这项研究可能为了解2,4-二碘苯胺的电化学性质提供见解(Kádár、Nagy、Karancsi和Farsang,2001年)。
除草剂作用机制:Song(2014年)深入探讨了2,4-D作为除草剂的作用方式。了解其分子作用方式可能有助于研究类似化合物如2,4-二碘苯胺(Song, 2014)。
环丙烷氨基酸合成:Volk、Wagner和Frahm(2003年)描述了通过不对称Strecker合成合成对映纯的2,4-甲烷瓦林的方法。这项研究可能有助于理解类似化合物的合成(Volk, Wagner, & Frahm, 2003)。
喹啉合成:Mitamura和Ogawa(2011年)探讨了从o-炔基芳基异氰酸酯合成2,4-二碘喹啉的方法。他们的研究结果可能有助于2,4-二碘苯胺衍生物的合成(Mitamura & Ogawa, 2011)。
苯胺类荧光猝灭:Oshima、Yoshihara和Tobita(2006年)研究了各种苯胺(包括二氰基苯胺)的光物理性质。他们关于水诱导荧光猝灭的发现可能与研究2,4-二碘苯胺相关(Oshima, Yoshihara, & Tobita, 2006)。
DNA相互作用研究:Congur(2021年)利用电化学技术研究了2,4-D与DNA之间的相互作用。这项研究的方法可能适用于研究涉及2,4-二碘苯胺的相互作用(Congur, 2021)。
安全和危害
作用机制
Target of Action
This compound is a derivative of aniline and is used primarily in the synthesis of other compounds
Pharmacokinetics
Its molecular weight is 344.92 , which could influence its absorption and distribution The presence of iodine atoms might also affect its metabolism and excretion
属性
IUPAC Name |
2,4-diiodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5I2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWGKXIQTRYZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325485 | |
| Record name | 2,4-Diiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533-70-0 | |
| Record name | 2,4-Diiodobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diiodoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diiodoaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diiodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diiodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIIODOANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV2D8O2252 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,4-Diiodoaniline influence its ability to form intermolecular interactions?
A1: 2,4-Diiodoaniline exhibits a weak intermolecular amine-amine N—H⋯N hydrogen-bonding interaction. [] This interaction leads to the formation of a helical chain structure that extends along the a-axis of the crystal lattice. Additionally, an intramolecular N—H⋯I hydrogen bond is also observed. [] These interactions highlight the influence of both the amine and iodine substituents on the molecule's crystal packing and potential interactions with other molecules.
Q2: Can the iodine atoms in 2,4-Diiodoaniline participate in halogen bonding?
A2: Yes, research suggests that the iodine atoms in 2,4-Diiodoaniline can indeed participate in halogen bonding. [] The electron-donating nature of the amine group in aniline derivatives generally favors ortho- and para-iodine atoms to act as halogen bond donors. [] This means the iodine atoms in the 2 and 4 positions of 2,4-Diiodoaniline are likely to act as Lewis acids, interacting with electron-rich species.
Q3: How can 2,4-Diiodoaniline be synthesized?
A3: 2,4-Diiodoaniline can be synthesized by iodinating aniline using potassium dichloroiodate (KICl2). [] This method allows for the controlled iodination of aniline, leading to the formation of diiodo- and triiodoanilines, including 2,4-Diiodoaniline.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)

![[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1347191.png)


![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1347194.png)


![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347200.png)
